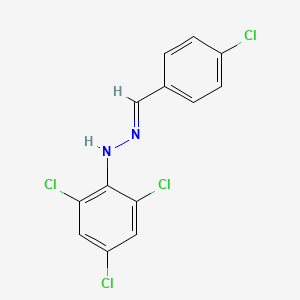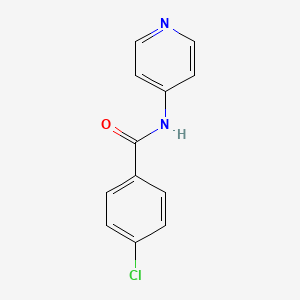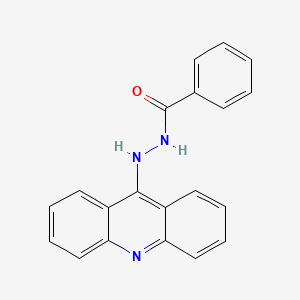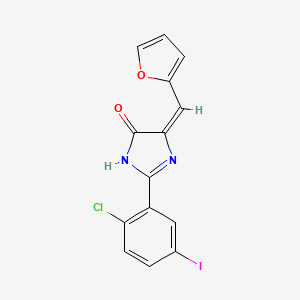
(1E)-1-(4-chlorobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE: is a chemical compound characterized by the presence of chlorinated phenyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE typically involves the condensation of 4-chlorobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of chlorinated phenyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a model compound for studying hydrazine derivatives’ interactions with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its chlorinated phenyl groups provide unique properties that can be exploited in various industrial processes.
Mechanism of Action
The mechanism by which (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl groups can interact with hydrophobic pockets in proteins, while the hydrazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness: (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is unique due to the presence of multiple chlorinated phenyl groups and a hydrazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H8Cl4N2 |
|---|---|
Molecular Weight |
334.0 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H8Cl4N2/c14-9-3-1-8(2-4-9)7-18-19-13-11(16)5-10(15)6-12(13)17/h1-7,19H/b18-7+ |
InChI Key |
UYHZYEPUVNIGGO-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(4Z)-4-(phenylimino)-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl]acetate](/img/structure/B11105909.png)
![N,N'-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide](/img/structure/B11105922.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11105924.png)
![4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol](/img/structure/B11105925.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105940.png)
![2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105947.png)


![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide](/img/structure/B11105972.png)


![4-[((E)-2-{2-[(3,4,5-Trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11106002.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
![4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
